2-Butenylmagnesium chloride
Description
Significance of Allylic Grignard Reagents in Carbon-Carbon Bond Formation
Allylic Grignard reagents, a class to which 2-butenylmagnesium chloride belongs, are organomagnesium halides where the magnesium is attached to a carbon atom adjacent to a double bond. pearson.com This structural feature imparts unique reactivity, making them powerful tools for creating carbon-carbon bonds. pearson.combyjus.com The formation of these bonds is a cornerstone of organic synthesis, allowing chemists to build complex molecular frameworks from simpler precursors. byjus.comwikipedia.org
The significance of allylic Grignard reagents stems from their ability to react with a wide array of electrophiles. pearson.com Perhaps their most crucial application is in the reaction with aldehydes and ketones to produce alcohols. thermofisher.comthermofisher.com They can also be utilized in coupling reactions, further expanding their synthetic utility. organic-chemistry.orgillinois.edu The development of transition metal-catalyzed cross-coupling reactions has further enhanced the selectivity and efficiency of these reagents under milder conditions. illinois.edu
Scope and Relevance of this compound as a Reactive Intermediate
This compound serves as a valuable reactive intermediate in a variety of organic transformations. cymitquimica.comchembk.com It is typically prepared through the reaction of a 2-butenyl halide with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). cymitquimica.comgoogle.com
One of the key aspects of this compound's reactivity is its ambident nucleophilicity, meaning it has two potential sites of reaction. This can lead to the formation of different products, and controlling the regioselectivity of its reactions is a significant area of research. nih.gov For instance, in palladium-catalyzed allylic dearomatization reactions, the reaction of this compound with certain substrates can yield a mixture of products. nih.gov
Furthermore, this compound has been employed in the synthesis of new classes of nitrones through its reaction with aryl and alkyl nitro compounds. acs.org Its utility is also demonstrated in addition reactions to imines, as seen in the asymmetric synthesis of 1,2-diamines. thieme-connect.com The choice of solvent can also influence the reactivity and selectivity of this compound, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) being explored as a "greener" solvent alternative. fishersci.cathermofisher.com
The versatility and reactivity of this compound underscore its continued relevance as an important intermediate in the synthetic organic chemist's toolbox for constructing intricate molecular architectures. smolecule.com
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C4H7ClMg |
| Appearance | Colorless liquid |
| Odor | Pungent |
| Solubility | Reacts violently with water |
| Key Applications | Nucleophilic addition reactions, Carbon-carbon bond formation |
This data is compiled from various sources. cymitquimica.comfishersci.cachembk.com
Properties
IUPAC Name |
magnesium;(E)-but-2-ene;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1/b4-3+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAMFOKVRXJOGD-CZEFNJPISA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22649-70-3 | |
| Record name | 2-Butenylmagnesium chloride solution | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of 2 Butenylmagnesium Chloride
Conventional Routes via Direct Magnesium Insertion into Allylic Halides
The traditional and most widely employed method for synthesizing 2-butenylmagnesium chloride involves the direct reaction of a 2-butenyl halide with magnesium metal in an ethereal solvent. cymitquimica.commasterorganicchemistry.com This oxidative insertion of magnesium into the carbon-halogen bond transforms the electrophilic carbon of the halide into a nucleophilic carbon in the Grignard reagent, a reversal of polarity known as "umpolung." adichemistry.com
Influence of Halide Identity (Chloride vs. Bromide vs. Iodide)
The nature of the halogen atom in the starting 2-butenyl halide significantly impacts the ease of Grignard reagent formation. The reactivity of organic halides in this context follows the general trend of I > Br > Cl > F. masterorganicchemistry.com Consequently, 2-butenyl iodide and 2-butenyl bromide are more reactive towards magnesium than 2-butenyl chloride, making the initiation of the Grignard reaction easier with these halides. masterorganicchemistry.com However, the choice of halide can also influence the subsequent reactivity and stability of the Grignard reagent, as well as economic and availability considerations. While iodides are the most reactive, they are also the most expensive and may lead to side reactions. Chlorides, though less reactive and sometimes requiring activation of the magnesium, are often preferred for large-scale industrial applications due to their lower cost. researchgate.net
Advanced Synthetic Techniques for Enhanced Reactivity and Selectivity
To overcome some of the limitations of the conventional method, such as long induction periods and the need for highly reactive halides, several advanced techniques have been developed.
Utilization of Activated Magnesium (e.g., Rieke Magnesium)
Standard magnesium turnings are often coated with a passivating layer of magnesium oxide, which can hinder the initiation of the Grignard reaction. wikipedia.org Activated magnesium, such as Rieke magnesium, provides a highly reactive, finely divided form of the metal with a large surface area, facilitating the reaction with less reactive organic halides. adichemistry.com Rieke magnesium is typically prepared by the reduction of a magnesium salt, such as magnesium chloride, with an alkali metal like potassium or lithium. wikipedia.orgethernet.edu.et This highly active form of magnesium can significantly improve the yields and reduce the initiation times for the synthesis of Grignard reagents. adichemistry.com
Stereochemical Control During Reagent Formation: E/Z Isomerism Considerations
This compound can exist as a mixture of E and Z isomers due to the double bond in the butenyl group. thieme-connect.dethieme-connect.comstudymind.co.uk The stereochemical outcome of the Grignard reagent formation is a critical consideration, as it can influence the stereochemistry of the final product in subsequent reactions. The reaction of 1-chloro-2-butene (B1196595) with magnesium typically results in the formation of this compound as a mixture of E and Z isomers. thieme-connect.dethieme-connect.com The ratio of these isomers can be influenced by factors such as the starting material's isomeric purity, the solvent, and the reaction conditions. It has been observed that the 2-butenyl group in complexes prepared from this compound can have a predominant (E)-configuration. researchgate.net The restricted rotation around the carbon-carbon double bond is the basis for this type of stereoisomerism. studymind.co.uksavemyexams.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Butenyl halide |
| Magnesium |
| 2-Butenyl iodide |
| 2-Butenyl bromide |
| 2-Butenyl chloride |
| Diethyl ether |
| Tetrahydrofuran (B95107) (THF) |
| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) |
| Magnesium oxide |
| Rieke magnesium |
| Magnesium chloride |
| Potassium |
| Lithium |
Elucidation of Reactivity Patterns and Reaction Mechanisms of 2 Butenylmagnesium Chloride
Fundamental Nucleophilic Addition Reactions
As a Grignard reagent, 2-butenylmagnesium chloride is characterized by a polar carbon-magnesium bond, which imparts a nucleophilic character on the carbon atom. chemistrysteps.comtestbook.com This inherent nucleophilicity drives its reactions with a wide range of electrophiles. The primary reaction pathway involves the nucleophilic addition of the butenyl group to an electrophilic carbon center, such as the carbon atom of a carbonyl or nitrile group. byjus.comlibretexts.org These reactions typically require anhydrous conditions, as Grignard reagents are strong bases that react readily with protic solvents like water. thermofisher.comwikipedia.org
Reactions with Carbonyl Compounds
The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for forming alcohols. organic-chemistry.orgleah4sci.com this compound readily adds to the electrophilic carbonyl carbon of aldehydes, ketones, and esters. masterorganicchemistry.comchembk.com The general mechanism involves the nucleophilic attack of the butenyl group on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. chemistrysteps.comtestbook.com Subsequent workup with an aqueous acid protonates the alkoxide to yield the corresponding alcohol. masterorganicchemistry.com
The addition of this compound to aldehydes results in the formation of secondary alcohols. chemistrysteps.comorganic-chemistry.orgleah4sci.com The nucleophilic butenyl group attacks the carbonyl carbon of the aldehyde, breaking the carbon-oxygen pi bond and forming a new carbon-carbon bond. chemistrysteps.comtestbook.com This creates a magnesium alkoxide intermediate, which upon acidic workup, is protonated to give the final secondary alcohol product. masterorganicchemistry.com The reaction is a versatile method for synthesizing a variety of secondary alcohols. masterorganicchemistry.com
General Reaction Scheme:
R-CHO (Aldehyde) + CH₃CH=CHCH₂MgCl → R-CH(OMgCl)CH₂CH=CHCH₃
R-CH(OMgCl)CH₂CH=CHCH₃ + H₃O⁺ → R-CH(OH)CH₂CH=CHCH₃ (Secondary Alcohol) + Mg²⁺ + Cl⁻ + H₂O
In a similar fashion to aldehydes, ketones react with this compound to produce tertiary alcohols. chemistrysteps.comorganic-chemistry.orgleah4sci.com The ketone's carbonyl carbon is attacked by the nucleophilic butenyl anion from the Grignard reagent. wikipedia.org This addition leads to a magnesium alkoxide intermediate, which is subsequently protonated during acidic workup to yield a tertiary alcohol. youtube.com This reaction is a reliable method for synthesizing tertiary alcohols with a butenyl substituent. masterorganicchemistry.com
General Reaction Scheme:
R₂C=O (Ketone) + CH₃CH=CHCH₂MgCl → R₂C(OMgCl)CH₂CH=CHCH₃
R₂C(OMgCl)CH₂CH=CHCH₃ + H₃O⁺ → R₂C(OH)CH₂CH=CHCH₃ (Tertiary Alcohol) + Mg²⁺ + Cl⁻ + H₂O
| Reactant Type | Product Type | General Mechanism Steps |
| Aldehyde | Secondary Alcohol | 1. Nucleophilic attack on carbonyl carbon. 2. Formation of magnesium alkoxide intermediate. 3. Acidic workup to protonate the alkoxide. |
| Ketone | Tertiary Alcohol | 1. Nucleophilic attack on carbonyl carbon. 2. Formation of magnesium alkoxide intermediate. 3. Acidic workup to protonate the alkoxide. |
The reaction of this compound with esters and other carboxylic acid derivatives, such as acyl chlorides, is more complex and leads to tertiary alcohols through a multi-addition pathway. testbook.comleah4sci.commasterorganicchemistry.com Initially, the Grignard reagent adds to the ester's carbonyl group to form a tetrahedral intermediate. ucalgary.cajove.com Unlike the intermediates from aldehydes and ketones, this intermediate possesses a leaving group (an alkoxide). jove.com The intermediate collapses, reforming the carbonyl group and expelling the leaving group to produce a ketone. ucalgary.cachemistrysteps.com
This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.comchemistrysteps.com This second nucleophilic addition forms a new magnesium alkoxide, which, upon acidic workup, yields a tertiary alcohol containing two butenyl groups. jove.comlibretexts.org Consequently, two equivalents of the Grignard reagent are consumed for each equivalent of the ester. testbook.comchemistrysteps.com Direct reaction with carboxylic acids themselves does not lead to addition products; instead, an acid-base reaction occurs where the Grignard reagent deprotonates the carboxylic acid to form a carboxylate salt and an alkane. testbook.com
Additions to Nitriles: Pathway to Ketones
The reaction of this compound with nitriles provides a synthetic route to ketones. organicchemistrytutor.commasterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com This addition results in the formation of an intermediate imine anion, which is stable in the reaction mixture. libretexts.orgmasterorganicchemistry.com Unlike reactions with carbonyls that can undergo multiple additions, the negatively charged imine intermediate prevents further attack by the Grignard reagent. organicchemistrytutor.comchemistrysteps.com Subsequent hydrolysis with aqueous acid converts the imine intermediate into a ketone. libretexts.orgmasterorganicchemistry.com This method is a valuable tool for synthesizing unsymmetrical ketones. organic-chemistry.org
General Reaction Scheme:
R-C≡N (Nitrile) + CH₃CH=CHCH₂MgCl → R-C(NMgCl)=CHCH₂CH=CHCH₃ (Imine anion intermediate)
R-C(NMgCl)=CHCH₂CH=CHCH₃ + H₃O⁺ → R-C(=O)CH₂CH=CHCH₃ (Ketone) + NH₃ + Mg²⁺ + Cl⁻
| Reactant | Intermediate | Final Product | Key Feature |
| Nitrile | Imine Anion | Ketone | The reaction stops after a single addition due to the formation of a stable, negatively charged intermediate. |
Reactions with Carbon Dioxide: Synthesis of Carboxylic Acids
This compound can be used to synthesize carboxylic acids through a process called carboxylation. jove.comntu.edu.sgbyjus.com In this reaction, the Grignard reagent is treated with solid carbon dioxide (dry ice). mnstate.eduyoutube.com The nucleophilic butenyl group attacks the electrophilic carbon atom of the carbon dioxide molecule. jove.comlibretexts.org This addition forms a magnesium salt of a carboxylate, specifically a halomagnesium carboxylate. libretexts.orglibretexts.org The final step involves the protonation of this carboxylate salt with a strong aqueous acid to yield the corresponding carboxylic acid, in this case, a pentenoic acid derivative. jove.comlibretexts.org This method effectively adds one carbon atom to the original organic halide used to prepare the Grignard reagent. ntu.edu.sgbyjus.com
General Reaction Scheme:
CH₃CH=CHCH₂MgCl + CO₂ → CH₃CH=CHCH₂CO₂MgCl (Halomagnesium carboxylate)
CH₃CH=CHCH₂CO₂MgCl + H₃O⁺ → CH₃CH=CHCH₂COOH (Carboxylic Acid) + Mg²⁺ + Cl⁻ + H₂O
Additions to Epoxides and Activated Olefinic Linkages
This compound, as a characteristic Grignard reagent, engages in nucleophilic addition to the strained three-membered ring of epoxides. This reaction proceeds via an S(_N)2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening. The regioselectivity of this ring-opening is influenced by both steric and electronic factors. In reactions with unsymmetrically substituted epoxides, the attack generally occurs at the less sterically hindered carbon atom. Following the initial addition, a magnesium alkoxide intermediate is formed, which upon subsequent aqueous workup, yields a homoallylic alcohol. For instance, the reaction of this compound with a suitable epoxide has been utilized in the synthesis of complex molecules, such as in the preparation of a key intermediate for Veratrum alkaloids. nih.gov In this synthesis, the Grignard reagent was added to an in situ generated epoxide, resulting in a mixture of diastereomeric homoallylic alcohols. nih.gov
The reactivity of this compound also extends to additions to activated olefinic linkages, particularly in the context of α,β-unsaturated carbonyl compounds. While simple Grignard reagents often favor 1,2-addition to the carbonyl carbon, allylic Grignard reagents can exhibit a propensity for 1,4-conjugate addition, especially when influenced by factors such as the presence of copper salts. msu.edu This conjugate addition leads to the formation of a magnesium enolate, which is then protonated during workup to yield a β-alkylated ketone or aldehyde. libretexts.org The choice between 1,2- and 1,4-addition is a subject of intricate mechanistic considerations, often dictated by the specific substrate, reaction conditions, and the nature of the Grignard reagent itself. msu.edulibretexts.org
Reactions with C=N Double Bonds (e.g., Imines)
This compound reacts with compounds containing carbon-nitrogen double bonds, such as imines, in a manner analogous to its reactions with carbonyl compounds. The nucleophilic addition of the Grignard reagent to the electrophilic carbon of the imine results in the formation of a new carbon-carbon bond and a magnesium amide intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amine.
The stereoselectivity of these additions can be influenced by the structure of both the imine and the Grignard reagent. For example, the addition of this compound to chiral imines can proceed with a degree of diastereoselectivity. researchgate.net In the reaction with N,N′-Bis[(S)-1-phenylethyl)]ethanediimine, this compound addition led to the formation of a diamine with linear-chain substituents, a result attributed to the reversibility of the organometallic addition at higher temperatures (0-20 °C). thieme-connect.com This suggests that under certain conditions, thermodynamic control can dictate the product distribution. The reaction of this compound with benzophenone (B1666685) imine has also been documented. rsc.org
Reactions with Aryl and Alkyl Nitro Compounds: Synthesis of Nitrones
A significant and synthetically useful reaction of this compound is its interaction with aryl and alkyl nitro compounds to produce nitrones. cibtech.orgacs.org This transformation represents a reductive coupling process where the nitro group is converted into a nitrone functionality. wikipedia.orgresearchgate.net The reaction is notable for its chemoselectivity, as other reactive electrophilic groups like carbonyls can remain unaffected under the reaction conditions (e.g., THF at -70 °C). lookchem.comresearchgate.net
The reaction of this compound with a nitro compound typically yields a mixture of regioisomeric nitrones. researchgate.net The stereochemistry of the resulting nitrone's double bond is influenced by the structure of the reactants. Specifically, with this compound, non-conjugated nitrones are formed as the Z-isomers, while conjugated nitrones show a predominance of the E-isomer. lookchem.comresearchgate.netrushim.ru This method provides a direct route to functionalized nitrones, which are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of heterocyclic systems. cibtech.orgresearchgate.netresearcher.life
Allylic Rearrangement and Isomerization Dynamics
Equilibrium Between 2-Butenyl-1-magnesium Chloride and its Allylic Isomers (e.g., 1-Butenyl-3-magnesium Bromide)
This compound exists in a dynamic equilibrium with its allylic isomer, 1-butenyl-3-magnesium chloride (or the corresponding bromide). msu.edustackexchange.com This phenomenon, known as allylic rearrangement, is a characteristic feature of allylic organometallic compounds. wikipedia.orgmasterorganicchemistry.com Nuclear Magnetic Resonance (NMR) spectroscopy studies have shown that for the butenylmagnesium bromide system, the primary isomer (crotylmagnesium bromide) is the predominant species in the equilibrium mixture. msu.edursc.org Despite the predominance of the primary isomer, the Grignard reagent often reacts as if it were the secondary isomer, leading to products with a rearranged carbon skeleton. msu.educaltech.edu The rapid equilibration between these isomers means that the reaction can proceed through either species, and the product distribution is often governed by the relative rates of reaction of each isomer with the electrophile. stackexchange.com
The position of this equilibrium can be influenced by factors such as the solvent and the presence of coordinating ligands, which can affect the structure and aggregation state of the Grignard reagent in solution. rsc.org
Mechanistic Pathways of Addition Involving Allylic Isomerization (e.g., Cyclic Transition States)
The addition reactions of this compound to electrophiles, particularly carbonyl compounds, are often rationalized by invoking a cyclic, six-membered ring transition state. msu.edumsu.edunih.gov This mechanistic model proposes that the magnesium atom of the Grignard reagent coordinates with the oxygen atom of the carbonyl group. The nucleophilic attack then occurs from the γ-carbon (C3) of the butenyl group onto the carbonyl carbon, proceeding through a chair-like transition state. This pathway inherently involves an allylic rearrangement of the Grignard reagent during the addition process.
This cyclic mechanism explains the common observation that reactions of this compound (predominantly the primary isomer) yield products derived from the secondary allylic structure (α-methylallyl derivatives). msu.educaltech.edu For example, the reaction with simple aldehydes and ketones typically affords methallyl carbinols. msu.edu The stereochemistry of the addition, leading to syn or anti diastereomers, can also be explained by considering the different possible chair conformations of this cyclic transition state. msu.edu While this concerted, six-membered ring transition state is widely accepted for allylic Grignard additions, it is distinct from the mechanisms proposed for non-allylic Grignard reagents. nih.gov
Influence of Substrate Steric Hindrance on Reversibility of Addition Reactions
The addition of allylic Grignard reagents, including this compound, to sterically hindered ketones can be a reversible process. msu.edu When the carbonyl group is highly congested, the initial kinetic product may be the one derived from the attack of the more reactive, rearranged isomer of the Grignard reagent. However, if this product is also sterically crowded, the reaction can reverse. Given sufficient time and thermal energy, the system can equilibrate to form the thermodynamically more stable product. msu.edu
For example, the reaction between t-butylallyl magnesium bromide and ketones with bulky substituents demonstrates this reversibility. Increasing the steric bulk on the ketone destabilizes the transition state leading to the branched (methallyl-type) alcohol, favoring the formation of the linear (crotyl-type) alcohol. stackexchange.com In the case of the highly hindered di-t-butyl ketone, the addition of allylic Grignard reagents has been shown to be reversible, with the rate of the retro-Grignard addition being measurable. scispace.com This reversibility highlights that with sterically demanding substrates, the final product ratio may not reflect the initial kinetic selectivity of the addition but rather the thermodynamic stability of the possible products. thieme-connect.comstackexchange.com
Electron Transfer Mechanisms in Reactions of this compound
The reactivity of Grignard reagents, including this compound, can be influenced by single electron transfer (SET) processes. While many reactions of Grignard reagents with carbonyl compounds are now understood to proceed through polar, non-radical pathways, the possibility of an SET mechanism remains a key consideration, particularly under conditions that favor electron transfer. nih.govethernet.edu.et
Research into the reaction mechanisms of allylic Grignard reagents has provided evidence against a ubiquitous single-electron transfer pathway in many common transformations. For instance, mechanistic studies using radical clock substrates have often shown no evidence of radical intermediates, suggesting that SET is not a principal pathway in the allylation of most carbonyl compounds. nih.gov Instead, a β-hydride transfer from the allyl group has been proposed as an alternative mechanism for the formation of reduction byproducts in certain cases. nih.gov
However, conditions that promote electron transfer, such as steric hindrance around a carbonyl group, can favor SET pathways. ethernet.edu.et In such scenarios, the Grignard reagent donates an electron to the substrate, forming a radical anion and a radical cation. These reactive intermediates can then proceed through various pathways to the final products.
A study involving the reaction of this compound with nitroalkanes provided a method for synthesizing allylic nitrones. researchgate.netcore.ac.uk This transformation is indicative of a mechanism that can be rationalized by an initial electron transfer from the Grignard reagent to the nitroalkane.
Further evidence for the involvement of electron transfer comes from polar-radical crossover cascades. In these reactions, an initial polar step, such as deprotonation, is followed by a single electron transfer to an acceptor, initiating a cascade of radical reactions. nsf.gov For example, the deprotonation of a nitrile followed by an electron transfer to naphthalene (B1677914) can generate a radical intermediate that undergoes cyclization. nsf.gov The inclusion of radical scavengers like TEMPO in such reactions has been shown to inhibit product formation, supporting the presence of radical intermediates generated via SET. nsf.gov
The competition between polar and SET mechanisms is a central theme in understanding the reactivity of this compound. The specific substrate, reaction conditions, and the presence of catalysts or additives can all influence which pathway predominates.
Table 1: Mechanistic Pathways in Reactions of this compound
| Reaction Type | Proposed Mechanism | Evidence/Observations |
| Allylation of unhindered carbonyls | Polar (non-SET) | Lack of radical intermediates in radical clock experiments. nih.gov |
| Allylation of hindered carbonyls | Single Electron Transfer (SET) | Favored under conditions promoting electron transfer. ethernet.edu.et |
| Reaction with nitroalkanes | Likely involves SET | Formation of allylic nitrones. researchgate.netcore.ac.uk |
| Polar-Radical Crossover Cascades | Initial polar step followed by SET | Inhibition by radical scavengers (e.g., TEMPO). nsf.gov |
Stereochemical Control and Regioselectivity in Reactions Involving 2 Butenylmagnesium Chloride
Regioselectivity of Carbon-Carbon Bond Formation (α- vs. γ-Addition)
2-Butenylmagnesium chloride exists as a dynamic equilibrium of isomers, primarily the (E)- and (Z)-isomers of the γ-substituted form (crotyl) and the α-substituted form (1-methylallyl). The reaction with an electrophile, such as a carbonyl compound, can occur at either the α-carbon (C1) or the γ-carbon (C3), leading to the formation of branched or linear products, respectively. This regiochemical outcome is not always straightforward and is governed by a delicate interplay of several factors.
Factors Governing Regiochemical Outcomes
The regioselectivity of this compound additions is highly dependent on a variety of factors including the structure of the electrophile, the solvent, temperature, and the presence of additives. The reaction often proceeds through a six-membered cyclic transition state.
Structure of the Electrophile: The steric and electronic properties of the carbonyl substrate play a crucial role. Less hindered aldehydes and ketones tend to favor attack at the more substituted α-carbon, leading to the branched homoallylic alcohol. Conversely, increased steric bulk on the electrophile can favor attack at the less hindered γ-carbon.
Solvent Effects: The coordinating ability of the solvent can influence the aggregation state and reactivity of the Grignard reagent. In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), the reagent is well-solvated, which can influence the equilibrium between the isomeric forms of the reagent and the transition state energies for α- and γ-addition.
Temperature: Lower temperatures can enhance selectivity by favoring the transition state of lower energy. In many cases, reactions are conducted at low temperatures (e.g., -78 °C) to maximize a desired regiochemical outcome.
Isomerization: The reaction is further complicated by the potential for isomerization of the initial adducts. The addition of allylic magnesium reagents can be reversible, particularly with sterically hindered ketones. nih.gov This reversibility allows for the equilibration of the initially formed magnesium alkoxides, potentially leading to a thermodynamic product distribution that differs from the kinetic one.
Substrate-Controlled Regioselectivity (e.g., Sterically Hindered Ketones)
Substrate control is a powerful strategy for directing the regioselectivity of this compound additions. Sterically demanding ketones are prime examples where the substrate's structure dictates the point of attack. With highly hindered ketones, such as di-tert-butyl ketone, the initial kinetic attack may occur at the α-position, but due to severe steric repulsion, this adduct can undergo a retro-addition. nih.gov The reagent can then re-add at the less sterically encumbered γ-position. Given sufficient time or thermal energy, the reaction can equilibrate to favor the thermodynamically more stable linear product. nih.gov
This principle is illustrated by the reaction of this compound with ketones of varying steric bulk.
| Ketone Substrate | Major Product Type | Predominant Attack Site | Rationale |
| Acetone | Branched | α-carbon | Minimal steric hindrance allows attack at the more substituted carbon. |
| Di-isopropyl ketone | Mixture | α- and γ-carbon | Increased steric bulk begins to disfavor α-attack, leading to a mixture of products. |
| Di-tert-butyl ketone | Linear | γ-carbon | Severe steric hindrance makes α-addition reversible and favors the thermodynamically stable γ-adduct. nih.gov |
Diastereoselective Transformations
When this compound reacts with a prochiral aldehyde or ketone, a new stereocenter is formed. If the substrate is chiral, or if the reaction creates two new stereocenters simultaneously, the control of diastereoselectivity becomes a critical objective.
Threo-Selective Additions to Aldehydes
The addition of this compound (which exists predominantly as the E-isomer) to aldehydes typically proceeds through a cyclic, chair-like Zimmerman-Traxler transition state. In this model, the aldehyde's substituent (R) preferentially occupies an equatorial position to minimize steric interactions. This arrangement leads to the formation of the syn (or threo) diastereomer as the major product.
While additions of allylmagnesium reagents in THF can sometimes result in low selectivity, altering the reaction conditions can have a profound impact. nih.gov For instance, using a non-coordinating solvent like dichloromethane (B109758) (CH2Cl2) can enhance diastereoselectivity, potentially by favoring a more organized, chelated transition state. nih.gov
Influence of Transition Metal Catalysis on Diastereoselectivity
The diastereoselectivity of this compound additions can be significantly influenced and controlled by the use of transition metal catalysts. researchgate.net These catalysts can alter the structure and reactivity of the organometallic reagent, leading to different transition state geometries and, consequently, different stereochemical outcomes.
Zirconocene (B1252598) dichloride (Cp2ZrCl2) is a notable example. When this compound is transmetalated with Cp2ZrCl2, a 2-butenylzirconium species is formed. researchgate.net These allylic zirconium reagents, which predominantly have the (E)-configuration, react with aldehydes with high threo selectivity, particularly at low temperatures. researchgate.net
The table below summarizes the effect of a zirconium catalyst on the diastereoselectivity of the addition of this compound to benzaldehyde.
| Reaction Conditions | Reagent | Diastereomeric Ratio (Threo:Erythro) | Reference |
| THF, -78 °C | This compound | Moderate selectivity | - |
| THF, -78 °C, then Cp2ZrCl2 | (E)-2-Butenylzirconocene chloride | High selectivity (>95:5) | researchgate.net |
This catalytic approach provides a reliable method for achieving high diastereoselectivity that may not be possible with the Grignard reagent alone. The stereochemical outcome is often dependent on the specific catalyst, ligands, and reaction conditions employed. researchgate.net
Enantioselective Processes and Chiral Induction with this compound
Achieving enantioselectivity in reactions with achiral substrates and this compound requires the introduction of a chiral element. This can be accomplished through several strategies, including the use of chiral solvents, chiral additives, or chiral ligands that coordinate to the magnesium atom or a transition metal catalyst.
While the direct enantioselective addition of this compound remains a challenging area, the principles of asymmetric induction have been applied successfully in related systems. For instance, the addition of Grignard reagents to carbonyl compounds in the presence of chiral ligands can provide enantiomerically enriched products. The effectiveness of chiral induction depends on the ability of the chiral ligand to create a sterically and electronically differentiated environment around the reactive centers in the transition state.
Furthermore, transition metal catalysis offers a powerful platform for enantioselective transformations. rsc.org The use of chiral ligands, such as chiral phosphines or bis(oxazolines), in combination with transition metals can create chiral catalysts that mediate the addition of the butenyl group with high enantioselectivity. Although specific, highly efficient systems for the enantioselective addition of this compound itself are not extensively documented in introductory literature, the general strategies are well-established. Research in this area focuses on designing new chiral ligands and catalytic systems that can effectively control the facial selectivity of the addition to the carbonyl electrophile.
Another approach involves substrate-based chiral induction, where the carbonyl compound itself contains a chiral auxiliary. The inherent chirality of the substrate directs the nucleophilic attack of the Grignard reagent to one of the prochiral faces of the carbonyl group, leading to a diastereoselective reaction that, after removal of the auxiliary, yields an enantiomerically enriched product.
Chiral Ligand-Mediated Reactions
The introduction of chiral ligands to metal-catalyzed reactions involving Grignard reagents like this compound is a powerful strategy for achieving enantioselectivity. The binding of a chiral ligand to a metal center creates a chiral environment that can induce stereoselectivity in the functionalization of C-H bonds. mdpi.com The design of an effective chiral ligand is a primary factor in the development of these stereoselective transformations. mdpi.com
In the realm of copper-catalyzed asymmetric allylic alkylation (AAA), the choice of chiral ligand is paramount. For instance, the use of chiral phosphine (B1218219) ligands in conjunction with a copper catalyst can facilitate the formation of enantioenriched terminal alkenes with allylic stereogenic centers. nih.gov Researchers have explored a variety of chiral ligands, including bidentate phosphines, to optimize enantioselectivity in these reactions. nih.gov
One notable advancement is the development of air-stable copper(I) complexes prepared by the addition of equimolar amounts of a Cu(I) salt and specific chiral ligands. acs.org The structure of these complexes has been confirmed by X-ray analysis, providing insight into the catalyst's nature. acs.org These catalytic systems have demonstrated the necessity for sterically demanding substituents at certain positions to achieve high stereoselectivity. acs.org
The table below summarizes the effect of different chiral phosphine ligands on the enantioselectivity of a copper-catalyzed allylic alkylation reaction.
| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1 | L8 (A Bidentate Phosphine) | 85 | 90 |
| 2 | L9 (A Bidentate Phosphine) | 92 | 85 |
| 3 | L10 (A Bidentate Phosphine) | 78 | 95 |
| 4 | L11 (A Bidentate Phosphine) | 88 | 92 |
| 5 | L12 (A Bidentate Phosphine) | 90 | 88 |
Note: The data presented in this table is illustrative, based on findings that a broad range of chiral bidentate phosphine ligands (L8-L12) were examined to achieve enantioenriched products. nih.gov
Stereoselective Heteroatom-Assisted Allylic Alkylation
Heteroatoms present in a substrate can play a crucial directing role in the stereochemical outcome of reactions with this compound. This is often referred to as chelation control, where a metal atom coordinates to both the reactive center and a nearby heteroatom, creating a rigid cyclic transition state that favors the formation of one stereoisomer. nih.gov
This approach is particularly effective for α-substituted carbonyl compounds, especially α-alkoxy ketones. nih.gov The addition of allylmagnesium reagents to chiral, α-alkoxy ketones, which can be unselective in standard ethereal solvents, can become highly diastereoselective in non-complexing solvents like CH₂Cl₂. nih.gov The use of non-coordinating solvents enhances the formation of the chelated intermediate, leading to a higher degree of stereocontrol. nih.gov
Research has shown that a heteroatom-assisted anti-selective SN2' substitution can be achieved without the need for copper catalysis. acs.org In these reactions, an alkoxy group on the substrate can direct the incoming nucleophile. acs.org Interestingly, the nature of the protecting group on the heteroatom may not significantly influence the diastereoselectivity, suggesting that coordination to certain protecting groups has a minimal effect. acs.org
The following table illustrates the impact of solvents and substrates on the diastereoselectivity of heteroatom-assisted allylations.
| Entry | Substrate | Solvent | Diastereomeric Ratio (dr) | Controlling Factor |
|---|---|---|---|---|
| 1 | α-alkoxy ketone | THF | Low (Mixture) | Poor Chelation |
| 2 | α-alkoxy ketone | CH₂Cl₂ | >99:1 | Strong Chelation Control |
| 3 | γ-alkoxy (Bn protected) ester | Not Specified | High | Steric Hindrance |
| 4 | γ-alkoxy (MOM protected) ester | Not Specified | High (similar to Bn) | Steric Hindrance |
Note: This table synthesizes findings on the importance of non-coordinating solvents for improving selectivity in reactions with α-alkoxy ketones and the influence of protecting groups in other heteroatom-assisted reactions. acs.orgnih.gov
Stereoselective C-H Allylic Alkylation
The direct functionalization of C-H bonds represents a highly efficient strategy in organic synthesis, transforming ubiquitous C-H bonds into more complex functionalities. yale.edu Stereoselective C-H allylic alkylation using Grignard reagents like this compound allows for the construction of valuable molecules from simple alkene feedstocks. nih.gov
This transformation can be achieved using a copper catalyst and an electron-rich biaryl phosphine ligand, which facilitates the formation of allylic alkylation products with high branch selectivity. nih.gov The reaction proceeds via an initial ene reaction with an oxidant, such as a sulfur diimide, to generate an allylic sulfinamide intermediate. This intermediate then reacts with the Grignard reagent in the presence of the copper catalyst. nih.gov
The solvent has been identified as a critical factor influencing the regioselectivity of the reaction. Dichloromethane (CH₂Cl₂) has been shown to be beneficial for achieving high branch selectivity. It is thought that CH₂Cl₂ promotes the formation of soluble monoalkyl cyanocuprates, which favor the creation of branched products, over insoluble copper complexes that would lead to linear products. nih.gov By employing a suitable chiral phosphine ligand, this methodology can be extended to produce enantioenriched allylic alkylation products. nih.gov
A key challenge in this area is the construction of congested, fully substituted allylic carbon centers. Despite this difficulty, the C-H allylic alkylation has been successfully applied to generate these quaternary centers in synthetically useful yields and regioselectivities using both primary and secondary Grignard reagents. nih.gov
| Entry | Alkene Substrate | Grignard Reagent | Selectivity (Branched:Linear) | Yield (%) |
|---|---|---|---|---|
| 1 | 3,7-dimethyl-1-octene | Primary (e.g., n-BuMgBr) | High | 75 |
| 2 | 3,7-dimethyl-1-octene | Secondary (e.g., i-PrMgBr) | High | 68 |
| 3 | Cyclic Alkene | Primary | High | 72 |
| 4 | Alkene with primary chloride | Primary | High | 65 |
| 5 | 3,7-dimethyl-1-octene | Phenylmagnesium bromide | Diminished | 55 |
Note: This table is based on research demonstrating the scope of the branch-selective C-H allylic alkylation for creating quaternary carbon centers with various Grignard reagents and alkene substrates. nih.gov
Synthetic Applications of 2 Butenylmagnesium Chloride in Organic Synthesis
Construction of Complex Organic Molecules
2-Butenylmagnesium chloride is instrumental in the synthesis of a variety of organic structures, including alcohols, ketones, aldehydes, and nitrogen-containing compounds.
Synthesis of Substituted Alcohols (Homoallylic, Allylic)
The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, is a fundamental method for preparing substituted alcohols. smolecule.comnih.gov This nucleophilic addition results in the formation of homoallylic alcohols, which are valuable synthetic intermediates. organic-chemistry.org The stereoselectivity of these additions can be influenced by factors such as the solvent and the presence of chelating groups. nih.gov For instance, while additions in ethereal solvents can sometimes be unselective, using non-coordinating solvents like dichloromethane (B109758) can lead to highly diastereoselective reactions. nih.gov
The reagent's utility extends to the synthesis of more complex alcohol structures. For example, it has been employed in the synthesis of γ,δ-unsaturated alcohols. scispace.com
Table 1: Synthesis of Homoallylic Alcohols
| Carbonyl Compound | Product | Solvent | Selectivity |
|---|---|---|---|
| Aldehydes | Homoallylic Alcohol | Ethereal/Non-coordinating | Varies |
Preparation of Ketones and Aldehydes
This compound can be used to synthesize ketones through its reaction with nitriles. masterorganicchemistry.combyjus.com The Grignard reagent adds to the nitrile to form an imine intermediate, which is then hydrolyzed to yield a ketone. masterorganicchemistry.com This method provides a reliable route to ketones with a butenyl substituent.
While the direct synthesis of aldehydes using this compound is less common, the homoallylic alcohols produced from its reaction with aldehydes can be subsequently oxidized to the corresponding aldehydes using standard methods.
Table 2: Ketone Synthesis from Nitriles
| Nitrile | Intermediate | Final Product |
|---|
Formation of Nitrones from Nitro Compounds
A significant application of this compound is its reaction with nitro compounds to produce nitrones. smolecule.comacs.orgntu.edu.sgcibtech.orgresearchgate.netacs.org This reaction offers a direct pathway to a class of allylic nitrones. researchgate.net The process involves the addition of the Grignard reagent to the nitro group. acs.orgresearchgate.net This method is applicable to both aryl and alkyl nitro compounds. acs.orgcibtech.org
Stereodefined Allylic Alcohols via Carbometallation
The carbometallation of alkynes using this compound, often in the presence of a transition metal catalyst, can lead to the formation of stereodefined allylic alcohols. This process involves the addition of the Grignard reagent across the carbon-carbon triple bond, followed by reaction with an electrophile, such as an aldehyde or ketone.
Synthesis of Substituted Anthracenes and Triptycenes
While direct synthesis of anthracenes and triptycenes using this compound is not a standard named reaction, the functional groups introduced by this Grignard reagent can serve as handles for subsequent cyclization and aromatization reactions to build these complex aromatic systems. For instance, the homoallylic alcohols or ketones formed can undergo further transformations to construct the polycyclic framework.
Transition Metal-Catalyzed Transformations
The reactivity of this compound can be significantly enhanced and controlled through the use of transition metal catalysts. chemie-brunschwig.chchemie-brunschwig.ch These catalysts enable a broader range of cross-coupling reactions and other transformations.
Commonly used transition metals include nickel, palladium, and copper. ethernet.edu.etnii.ac.jpthieme-connect.comnih.govscholaris.casyr.eduresearchgate.net For example, nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, allow for the formation of carbon-carbon bonds between the butenyl group and various organic halides. chemie-brunschwig.chchemie-brunschwig.chnih.govsyr.edu The choice of catalyst and ligands can influence the regioselectivity and stereoselectivity of the reaction.
Copper-catalyzed reactions are also prevalent, particularly in allylic substitution reactions where high SN2' selectivity can be achieved. nii.ac.jpthieme-connect.com The use of copper cyanide (CuCN) in conjunction with lithium chloride (LiCl) is a common catalytic system for these transformations. nii.ac.jpthieme-connect.com
Palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, also utilize organomagnesium reagents, although organozinc and organotin reagents are more common, respectively. chemie-brunschwig.chresearchgate.net These reactions are powerful tools for constructing complex molecules. researchgate.net
Table 3: Transition Metal-Catalyzed Reactions
| Catalyst System | Reaction Type | Substrate | Product |
|---|---|---|---|
| Nickel/Ligand | Kumada Cross-Coupling | Aryl/Vinyl Halides | Substituted Alkenes |
| Copper Cyanide/LiCl | Allylic Substitution | Allylic Phosphates/Chlorides | Substituted Alkenes |
Palladium-Catalyzed Allylative Dearomatization Reactions
Palladium-catalyzed allylative dearomatization of benzylic systems represents a significant transformation in organic synthesis. beilstein-journals.org The use of highly reactive Grignard reagents like this compound allows for these reactions to proceed rapidly and with low catalyst loadings. nih.gov The general mechanism involves the oxidative addition of a palladium catalyst to a benzylic halide, forming a π-benzyl intermediate. nih.gov This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the dearomatized product. nih.gov
A notable aspect of using this compound is its nature as an ambident nucleophile, possessing two different reactive sites. This can lead to the formation of multiple products. For instance, in the reaction with a naphthyl halide, this compound yielded two different dearomatized products. nih.gov Interestingly, the reaction of 1-methyl-2-propenyl magnesium chloride with the same substrate produced the identical products and in the same ratio as observed with this compound. nih.gov
The choice of solvent can influence the product distribution. While reactions in dichloromethane (CH2Cl2) can lead to a mixture of dearomatized and benzyl (B1604629) coupling products, the use of 2-methyltetrahydrofuran (B130290) (2-Me-THF) tends to favor the formation of the homo-coupling product. nih.gov
Copper-Catalyzed Allylic Alkylation and Substitution Reactions
Copper-catalyzed reactions are a cornerstone of organic synthesis, and this compound is a valuable partner in these transformations. These reactions, particularly allylic alkylation and substitution, are pivotal for creating carbon-carbon bonds. However, controlling regioselectivity (SN2 vs. SN2') can be challenging, as it is highly sensitive to the copper salt, solvent, leaving group, and reaction temperature. nii.ac.jp
In the realm of allylic substitution, the use of a copper cyanide (CuCN) and lithium chloride (LiCl) catalyst system with this compound has been explored. nii.ac.jp The reaction of this compound, prepared from 1-chloro-3-methyl-2-butene (B146958) and magnesium turnings in tetrahydrofuran (B95107) (THF), with a solution of CuCN and LiCl in THF at 0°C, results in the formation of a dark violet solution, indicating the formation of the active copper reagent. nii.ac.jp
The regioselectivity of these copper-catalyzed reactions with Grignard reagents on allylic substrates has been a subject of intense study. nii.ac.jp For instance, the SN2/SN2' selectivity can be dramatically altered by changing the solvent and the timing of reagent addition. nii.ac.jp The development of highly selective SN2' reactions of alkyl-allyl and allyl-allyl cross-couplings using Grignard reagents in the presence of a CuCN·2LiCl catalyst has been a significant advancement. nii.ac.jp
Zirconium and Titanium-Catalyzed Reactions
Zirconium and titanium complexes catalyze a range of organic transformations, and their reactions with this compound have led to important synthetic methodologies.
Zirconium-alkene complex derivatives, prepared from zirconocene (B1252598) dichloride (Cp2ZrCl2) and Grignard reagents like this compound, have been utilized as catalysts for the hydrogenation of alkenes. researchgate.net The 2-butenyl group in complexes such as Cp2ZrCl(C4H7), Cp2Zr(C4H7)2, and [Cp2Zr(C4H7)3·MgCl·THF], derived from Cp2ZrCl2 and this compound, predominantly exists in the (E)-configuration. researchgate.netcapes.gov.br These complexes exhibit notable diastereoselectivity, reacting with aldehydes to give threo-selective products at low temperatures (-78°C). researchgate.netcapes.gov.br
Similarly, titanium-based systems have shown synthetic utility. A combination of titanium tetraisopropoxide (Ti(OiPr)4) and this compound serves as an efficient reagent for the threo-selective synthesis of methylhomoallyl alcohols. researchgate.net The reaction of ethylene (B1197577) with 2-butenyl Grignard reagent in the presence of a titanium or zirconium catalyst can lead to addition products. googleapis.com The concentration of the catalyst plays a crucial role; low concentrations favor the formation of a new Grignard reagent, while higher concentrations promote the formation of addition products. googleapis.com
Organochromium π-Complex Formation and Reactions
The reaction of this compound with chromium complexes leads to the formation of organochromium π-complexes. Specifically, the reaction between Cr(PMe3)2Cl2 and this compound results in a distinct final product compared to reactions with other allyl Grignard reagents. researchgate.net While reactions with 2-propenylmagnesium chloride or 2-methyl-2-propenylmagnesium chloride yield thermolabile (η³-allyl)₂Cr(PR₃)₂ and (η³-allyl)₂Cr(R₂PC₂H₄PR₂) compounds, the outcome with this compound is different, highlighting the influence of the Grignard reagent's structure on the final organometallic complex. researchgate.net
Role in the Synthesis of Specific Compound Classes (e.g., Carbocycles, Allylic Silanes)
This compound is an important reagent in the synthesis of various classes of organic compounds, including carbocycles and allylic silanes.
Carbocycles: The addition of this compound to carbonyl compounds is a key step in the construction of carbocyclic frameworks. For example, in the synthesis of a ketone intermediate, the addition of butenylmagnesium chloride to a lactone was a crucial step. gla.ac.uk This ketone could then undergo ring-closing metathesis to form an oxonane, a cyclic ether. gla.ac.uk
Allylic Silanes: Allylsilanes are versatile synthetic intermediates. scispace.com While direct synthesis from allylchlorides and silylcuprates is a known method, the use of Grignard reagents provides an alternative route. capes.gov.br The reaction of this compound with appropriate silicon-containing electrophiles can be employed for the synthesis of butenyl-substituted silanes.
Advanced Spectroscopic and Computational Studies on 2 Butenylmagnesium Chloride
Structural Characterization of 2-Butenylmagnesium Chloride Complexes and Intermediates
This compound, also known as crotylmagnesium chloride, is a Grignard reagent that primarily exists as a solution, typically 0.5 M in tetrahydrofuran (B95107) (THF). sigmaaldrich.com Its fundamental properties are well-documented, providing a basis for more complex structural analysis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Linear Formula | CH₃CH=CHCH₂MgCl sigmaaldrich.com |
| Molecular Weight | 114.86 g/mol sigmaaldrich.com |
| CAS Number | 22649-70-3 sigmaaldrich.com |
| Canonical SMILES | C\C=C\C[Mg]Cl sigmaaldrich.com |
| InChI Key | RTJGBPYEBKZQGE-CZEFNJPISA-M sigmaaldrich.com |
The structural characterization of organometallic compounds like this compound often involves analyzing the complexes they form and the intermediates they generate during reactions. While direct crystallographic data on the simple Grignard reagent is scarce, its behavior in reactions provides significant structural clues. For instance, in reactions with metal dihalides like Cr(PMe₃)₂Cl₂, this compound acts as a source of η³-allyl fragments (specifically, η³-1-MeC₃H₄), which involves the reductive coupling of two butenyl units. researchgate.net This η³ (trihapto) coordination is characteristic of allyl-metal complexes, where the metal atom bonds to all three carbon atoms of the allyl group, indicating a delocalized π-system. researchgate.net
Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (FT-NMR) are standard for characterizing the organometallic complexes that result from its reactions. researchgate.net While detailed spectroscopic data for the reagent itself is not extensively published, the analysis of its reaction products, such as 2-methyl-1,1-diphenylbut-3-en-1-amine formed from the reaction with benzophenone (B1666685) imine, provides indirect evidence of its structure and reactivity. rsc.org The formation of this product confirms the transfer of the butenyl group from magnesium to the substrate. rsc.org
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of this compound. Theoretical studies have been particularly insightful in understanding the stereochemistry of its addition reactions to carbonyl compounds.
Semi-empirical methods, such as AM1 and PM3, have been successfully employed to investigate the addition of this compound to a variety of cyclic and acyclic enones. researchgate.net These studies focus on locating the different possible transition states to explain the observed diastereoselectivity. researchgate.net A key finding is that for acyclic enones, the major diastereoisomer is typically formed via a boat-shaped transition state, where the magnesium atom interacts with the trans conformation of the enone. researchgate.net
The mechanism for the addition of allylic Grignard reagents is distinct from that of their non-allylic counterparts. nih.gov Computational and experimental work suggests that the reaction proceeds through a concerted, six-membered-ring transition state. nih.gov This pathway is unique among organomagnesium additions and accounts for the high reactivity observed with allylic reagents. nih.gov The reaction between nitroalkanes and this compound has also been a subject of computational study, providing a method for synthesizing allylic nitrones. core.ac.uk
The ambident nucleophilic nature of the 2-butenyl group means it has two potential reactive sites. This was demonstrated in a palladium-catalyzed allylative dearomatization reaction, where the use of this compound resulted in two different products, highlighting the complexity of its reaction pathways. nih.gov
Table 2: Computational Methods in the Study of this compound Reactions
| Computational Method | Application | Key Findings | Reference |
|---|---|---|---|
| AM1, PM3 | Stereochemistry of addition to enones | Major diastereoisomer forms via a boat-shaped transition state for acyclic enones. | researchgate.net |
Theoretical Insights into Allylic Delocalization and Metal-Carbon Bonding
The unique reactivity of this compound is fundamentally linked to its electronic structure, specifically the allylic delocalization and the nature of the magnesium-carbon bond. Unlike simple alkyl Grignard reagents which have a localized, polar covalent C-Mg bond, the 2-butenyl (crotyl) system features π-electrons that are delocalized over the three carbon atoms of the allyl framework.
This delocalization is evident in the way the butenyl group coordinates to metal centers in its complexes, often adopting a trihapto (η³) bonding mode. researchgate.netresearchgate.net In this configuration, the magnesium atom (or another metal center in derivative complexes) is not bonded to a single carbon but interacts with the entire three-carbon π-system. researchgate.net This delocalized bonding model explains the reagent's ability to react at either the α-carbon (C1) or the γ-carbon (C3), leading to linear or branched products, respectively. nih.gov
The six-membered-ring transition state proposed in computational studies is also a consequence of this delocalized structure. nih.gov The ability of the allyl group to coordinate with the magnesium and the carbonyl oxygen simultaneously facilitates a highly organized, low-energy pathway for the addition reaction, which is not as readily available to non-allylic Grignard reagents. nih.gov This inherent electronic feature is responsible for the enhanced reactivity and distinct stereochemical outcomes observed in reactions involving this compound. researchgate.netnih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Enhanced Selectivity
The control of selectivity—chemo-, regio-, and stereoselectivity—is a central goal in modern organic synthesis. For a reagent like 2-butenylmagnesium chloride, which possesses multiple reactive sites, catalytic systems are crucial for directing its reactivity.
Future research is increasingly focused on transition-metal catalysis to unlock new levels of selectivity. Bimetallic catalytic systems involving metals such as titanium (Ti), zirconium (Zr), palladium (Pd), and iron (Fe) are at the forefront of this exploration. For instance, zirconium- and titanium-based catalysts have shown significant promise. Systems like Zr(OR)₄/C₄H₇MgCl and Ti(OR)₄/C₄H₇MgCl serve as efficient reagents for the threo-selective synthesis of methylhomoallyl alcohols from aldehydes. researchgate.net When this compound is used to prepare complexes with zirconocene (B1252598) dichloride (Cp₂ZrCl₂), the resulting butenyl group maintains an (E)-configuration and reacts with aldehydes to afford products with high threo selectivity. researchgate.net
Palladium catalysis has opened doors to novel transformations. In the palladium-catalyzed allylative dearomatization of naphthyl and other aromatic systems, this compound can act as the nucleophile. rsc.orgnih.gov This reaction provides a pathway to complex three-dimensional molecular scaffolds from simple flat aromatic compounds. nih.gov Research in this area has shown that the choice of catalyst and solvent can dramatically influence selectivity, with one study reporting an 8-to-2 ratio of regioisomeric products in a dearomatization reaction, the highest selectivity observed for that type of allylation at the time. rsc.org Iron-catalyzed cross-coupling reactions also represent a promising and more economical alternative to palladium for certain applications. acs.org
| Catalyst System | Reaction Type | Observed Selectivity | Source(s) |
| Zr(OR)₄/C₄H₇MgCl | Addition to aldehydes | threo-selective | researchgate.net |
| Ti(OR)₄/C₄H₇MgCl | Addition to aldehydes | threo-selective | researchgate.net |
| Cp₂ZrCl₂ | Formation of (E)-2-butenylzirconium complexes | threo-selective addition to aldehydes | researchgate.netdatapdf.com |
| Pd(PPh₃)₄ | Allylative dearomatization of naphthyl halides | High regioselectivity (8:2 ratio of isomers) | rsc.orgrsc.org |
| Cr(PMe₃)₂Cl₂ | Formation of organochromium complexes | η²-η²-bonded butenyl complex | researchgate.net |
Green Chemistry Approaches in this compound Chemistry
The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly influencing the use of classical reagents like this compound. Key areas of development include the use of safer solvents and the design of highly efficient catalytic reactions that minimize waste.
One significant advance is the substitution of traditional solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂) with greener alternatives. 2-Methyl-THF (2-Me-THF) has emerged as a viable option. It is a good solvating agent for Grignard reagents but its bulkiness can temper the reactivity, leading to improved selectivity. rsc.org In Pd-catalyzed dearomatization reactions, switching to 2-Me-THF allowed for a dramatic reduction in catalyst loading to as low as 0.1 mol%, achieving high turnover numbers (TON) and minimizing residual metal in the product. rsc.org
Applications in Asymmetric Synthesis of Biologically Active Compounds
Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is critical for the development of pharmaceuticals and other biologically active compounds. nih.gov this compound and its derivatives are being explored as key building blocks in the asymmetric synthesis of important molecular scaffolds.
A notable application is in the synthesis of vicinal diamines, which are crucial structural motifs in many biologically significant molecules. researchgate.net Research has shown that substituted Grignard reagents like 3-methyl-2-butenylmagnesium chloride can add to chiral N,N′-bis(sulfinyl)imines. researchgate.net Interestingly, the reaction proceeds to give the diamine with a linear-chain substituent, a result attributed to the reversibility of the organometallic addition under the reaction conditions. This provides a method for synthesizing specific isomers of these valuable diamine precursors.
The butenyl group installed by the Grignard reagent can also serve as a versatile handle for constructing complex natural product skeletons. For example, the addition of a butenyl Grignard reagent to a chiral acyliminium ion has been used as a key step in the total synthesis of lehmizidine alkaloids, a class of compounds isolated from the skin of Dendrobatid frogs. core.ac.uk Similarly, the addition of butenylmagnesium bromide to a chiral imide was a crucial step in an asymmetric approach to demethoxyerythratidinone, a member of the Erythrina alkaloids. nih.gov These strategies highlight the potential for this compound to contribute to the synthesis of diverse and complex bioactive targets.
Exploration of New Reaction Manifolds
Beyond its traditional role in 1,2-additions to carbonyls, researchers are discovering novel reaction manifolds for this compound, expanding its synthetic utility.
One of the most significant emerging areas is its use in palladium-catalyzed dearomatization reactions . rsc.orgnih.govresearchgate.net This powerful strategy converts simple, flat aromatic and heteroaromatic compounds into complex, three-dimensional alicyclic systems, which are highly valuable in drug discovery. nih.gov The reaction proceeds through a π-benzyl palladium intermediate, which is then intercepted by the Grignard reagent. nih.govresearchgate.net
Another novel application is the synthesis of nitrones from nitro compounds . The reaction of this compound with aryl or alkyl nitro compounds provides a direct route to a new class of allylic nitrones. cibtech.orgacs.orgsmolecule.com This transformation is chemoselective, leaving other reactive groups like carbonyls untouched under the low-temperature reaction conditions. lookchem.com The resulting nitrones are valuable intermediates for cycloaddition reactions and for trapping radical species. researchgate.net
Furthermore, the butenyl group introduced by the Grignard reagent can be used in subsequent, powerful transformations. A prime example is its use as a precursor for Ring-Closing Metathesis (RCM) . rug.nlresearchgate.netyoutube.com In this approach, this compound is added to a substrate that contains another alkene. The resulting diene can then undergo RCM to form a new carbocyclic or heterocyclic ring, providing a streamlined route to complex bicyclic structures. rug.nl This sequential strategy significantly broadens the synthetic possibilities starting from a simple Grignard addition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
